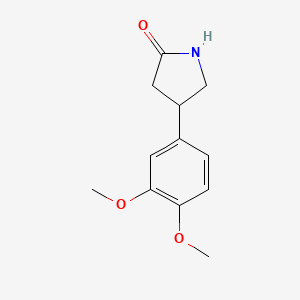

2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

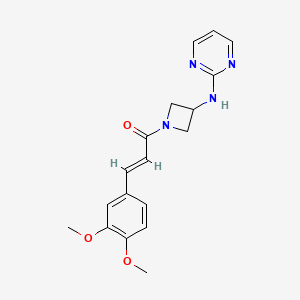

“2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” is an organic compound with the molecular formula C12H15NO3 . It is a derivative of 2-Pyrrolidinone, which is a five-membered lactam and is the simplest γ-lactam .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” includes a pyrrolidinone ring with a 3,4-dimethoxyphenyl group attached to it . The pyrrolidine ring is a five-membered nitrogen heterocycle .Scientific Research Applications

Antimicrobial Activity

Pyrrolidine derivatives have been investigated for their antimicrobial properties. In particular, 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone has shown promise as an antibacterial agent against certain pathogens. Researchers have identified its inhibitory effects on bacterial growth, making it a potential candidate for combating infections .

Antiviral Potential

The compound’s antiviral activity is another exciting area of study. It has demonstrated effectiveness against specific viruses, although further research is needed to fully understand its mechanism of action and potential clinical applications .

Anticancer Properties

4-(3,4-dimethoxyphenyl)-2-pyrrolidinone: exhibits antitumor activity, particularly against lung cancer and central nervous system (CNS) cancer cells. Its growth inhibition percentages against these cancer types are noteworthy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory properties, which could be valuable in managing inflammatory conditions .

Cholinesterase Inhibition

Cholinesterase inhibitors are essential in treating neurodegenerative disorders such as Alzheimer’s disease. Some pyrrolidine derivatives, including 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone , exhibit cholinesterase inhibition, potentially contributing to cognitive health .

Carbonic Anhydrase Inhibition

Carbonic anhydrase enzymes are involved in maintaining acid-base balance and fluid secretion. Inhibition of these enzymes has therapeutic implications. Preliminary studies suggest that this compound may act as a carbonic anhydrase inhibitor .

Safety and Hazards

Future Directions

The future directions for “2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)-” and other pyrrolidine derivatives are promising. They are versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Their key roles in pharmacotherapy make them a significant area of interest in drug research and development .

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-10-4-3-8(5-11(10)16-2)9-6-12(14)13-7-9/h3-5,9H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRKFSJWVCILHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 4-(3,4-dimethoxyphenyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2668604.png)

![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2668606.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2668613.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)

![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)